molecular formula C14H22N4O2 B2723902 N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)isobutyramide CAS No. 1797620-48-4

N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)isobutyramide

Cat. No.: B2723902
CAS No.: 1797620-48-4
M. Wt: 278.356
InChI Key: RTDDHLBNBCRMCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)isobutyramide is a chemical compound that has garnered significant interest in scientific research due to its potential biological activity and various applications. This compound is part of the morpholinopyrimidine family, which is known for its diverse pharmacological properties .

Mechanism of Action

Target of Action

The compound N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)isobutyramide primarily targets inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2) . These are key enzymes involved in the inflammatory response. iNOS produces nitric oxide, a radical effector of the innate immune system that plays a significant role in both acute and chronic inflammation . COX-2 is responsible for the production of prostaglandins, another group of compounds that play a crucial role in inflammation .

Mode of Action

This compound interacts with its targets by inhibiting their activity. It has been found to dramatically reduce iNOS and COX-2 mRNA expression in LPS-stimulated RAW 264.7 macrophage cells . This results in a decrease in the production of nitric oxide and prostaglandins, thereby inhibiting the inflammatory response .

Biochemical Pathways

The action of this compound affects the pathways involving nitric oxide and prostaglandins. By inhibiting iNOS and COX-2, it disrupts the production of these pro-inflammatory mediators, leading to a reduction in inflammation . The downstream effects include a decrease in redness, swelling, discomfort, and heat, which are all indicators of inflammation .

Result of Action

The molecular and cellular effects of this compound’s action include a significant reduction in the expression of iNOS and COX-2 proteins, leading to a decrease in the production of nitric oxide and prostaglandins . This results in an overall reduction in the inflammatory response .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)isobutyramide typically involves the reaction of 6-methyl-2-morpholinopyrimidine with isobutyryl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)isobutyramide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines .

Scientific Research Applications

N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)isobutyramide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)isobutyramide stands out due to its specific structural features, which confer unique binding properties and biological activities. Its ability to modulate multiple pathways makes it a versatile compound for various research applications .

Properties

IUPAC Name

2-methyl-N-[(6-methyl-2-morpholin-4-ylpyrimidin-4-yl)methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O2/c1-10(2)13(19)15-9-12-8-11(3)16-14(17-12)18-4-6-20-7-5-18/h8,10H,4-7,9H2,1-3H3,(H,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTDDHLBNBCRMCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCOCC2)CNC(=O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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